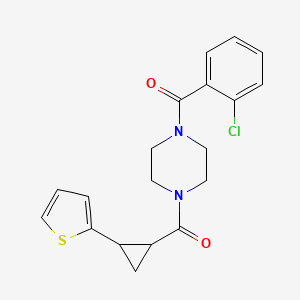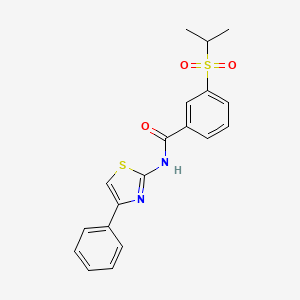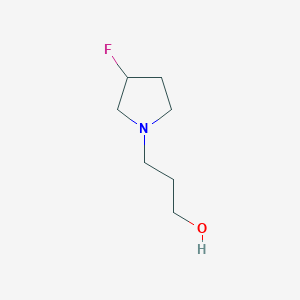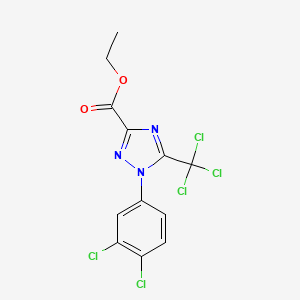
(4-(2-Chlorobenzoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(2-Chlorobenzoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as CPP and is known for its ability to interact with various biological targets, making it a valuable tool for drug discovery and development.
Scientific Research Applications
Antimicrobial Activity
The compound has been studied for its potential as an antimicrobial agent. It has shown promising results against Gram-negative strains, and its anti-biofilm activity is particularly notable against Gram-positive strains. This suggests that it could be used in the development of new antibiotics, especially for resistant bacterial strains .
Anticancer Potential
Research indicates that derivatives of this compound have been evaluated for their anticancer activities. Some synthesized derivatives have shown good anticancer activity, although they are less active than standard drugs like 5-fluorouracil and tomudex. This opens up possibilities for the compound to be used as a lead in rational drug designing for anticancer molecules .
Biofilm Prevention
The ability to prevent biofilm formation is a significant application in the medical field. Biofilms are associated with a range of persistent infections, and the compound’s anti-biofilm properties could lead to the development of treatments that prevent the establishment of chronic bacterial colonies .
DNA Gyrase Interaction
The compound has been designed to interact with DNA gyrase differently than existing antibiotics, which could result in a more potent antibacterial effect. This is particularly important in the fight against antibiotic resistance, as it provides a new mechanism of action against bacteria .
ADMET Properties
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are crucial for drug development. The compound has undergone ADMET studies to understand its biological properties better and to reveal potential advantages over parent molecules like norfloxacin .
Molecular Docking Studies
Molecular docking studies have been used to predict how the compound interacts with biological targets. These studies are essential for drug discovery and have shown that certain derivatives of the compound have good docking scores, indicating potential as anticancer agents .
properties
IUPAC Name |
[4-(2-chlorobenzoyl)piperazin-1-yl]-(2-thiophen-2-ylcyclopropyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2S/c20-16-5-2-1-4-13(16)18(23)21-7-9-22(10-8-21)19(24)15-12-14(15)17-6-3-11-25-17/h1-6,11,14-15H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDXBOYAFQHIIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC2C3=CC=CS3)C(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-Chlorobenzoyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(tert-butyl)-4-methyl-6-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2990164.png)

![7-(4-benzylpiperazin-1-yl)-6-fluoro-1-methyl-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2990166.png)

![1-(trimethylsilyl)benzo[cd]indol-2(1H)-one](/img/structure/B2990169.png)

![3-Benzyl-1-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2990173.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B2990175.png)

![2-chloro-N-[4-[2-cyano-5-(trifluoromethyl)pyridin-3-yl]sulfanylphenyl]benzamide](/img/structure/B2990179.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-4-methylthiazole-5-carboxamide](/img/structure/B2990180.png)